Cas no 23790-39-8 (Cyclohexanone,2,6-bis(1,1-dimethylethyl)-4-methyl-)

Cyclohexanone,2,6-bis(1,1-dimethylethyl)-4-methyl- is a sterically hindered cyclohexanone derivative characterized by its tert-butyl substituents at the 2- and 6-positions and a methyl group at the 4-position. This structure imparts high thermal and oxidative stability, making it suitable for applications requiring resistance to degradation under harsh conditions. Its hindered ketone functionality is useful in specialty organic synthesis, particularly where selective reactivity or controlled transformations are desired. The compound's robust steric shielding also minimizes unwanted side reactions, enhancing its utility as an intermediate in fine chemical and pharmaceutical manufacturing. Its non-polar nature contributes to solubility in organic solvents, facilitating handling in synthetic processes.
Cyclohexanone,2,6-bis(1,1-dimethylethyl)-4-methyl- structure
23790-39-8 structure
Product Name:Cyclohexanone,2,6-bis(1,1-dimethylethyl)-4-methyl-
CAS No:23790-39-8
MF:C15H28O
MW:224.382225036621
CID:276250
PubChem ID:253660111
Update Time:2025-10-31

Cyclohexanone,2,6-bis(1,1-dimethylethyl)-4-methyl- Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanone,2,6-bis(1,1-dimethylethyl)-4-methyl-
    • 2,6-ditert-butyl-4-methylcyclohexan-1-one
    • 2,6-Di-tert-butyl-4-Methylcyclohexanone (Mixture of isoMers)
    • 2,6-di-tert-butyl-4-methyl-cyclohexanone
    • 2,6-Bis(1,1-dimethylethyl)-4-methylcyclohexanone
    • 2,6-Di-tert-butyl-4-methylcyclohexanone
    • NSC 22256
    • NSC22256
    • SCHEMBL6438979
    • BCP30901
    • 2,6-DI-TERT-BUTYL-4-METHYLCYCLOHEXAN-1-ONE
    • D4385
    • T70616
    • CS-0188252
    • MFCD27976821
    • 23790-39-8
    • DTXSID70281627
    • NSC-22256
    • 2, 6-ditert-butyl-4-methylcyclohexan-1-one
    • BS-52287
    • LDPDMUPXRDWOPE-UHFFFAOYSA-N
    • DS-000628
    • MDL: D154588
    • Inchi: 1S/C15H28O/c1-10-8-11(14(2,3)4)13(16)12(9-10)15(5,6)7/h10-12H,8-9H2,1-7H3
    • InChI Key: LDPDMUPXRDWOPE-UHFFFAOYSA-N
    • SMILES: O=C1C(C(C)(C)C)CC(C)CC1C(C)(C)C

Computed Properties

  • Exact Mass: 224.21400
  • Monoisotopic Mass: 224.214
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 238
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1A^2
  • XLogP3: 4.7

Experimental Properties

  • Density: 0.878±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: No data available
  • Boiling Point: 134°C/20mmHg(lit.)
  • Flash Point: 118.5±10.7 ºC,
  • Refractive Index: 1.4590-1.4630
  • Solubility: Almost insoluble (0.029 g/l) (25 º C),
  • PSA: 17.07000
  • LogP: 4.31000
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

Cyclohexanone,2,6-bis(1,1-dimethylethyl)-4-methyl- Pricemore >>

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Cyclohexanone,2,6-bis(1,1-dimethylethyl)-4-methyl- Production Method

Cyclohexanone,2,6-bis(1,1-dimethylethyl)-4-methyl- Suppliers

Amadis Chemical Company Limited
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(CAS:23790-39-8)Cyclohexanone,2,6-bis(1,1-dimethylethyl)-4-methyl-
Order Number:A1027515
Stock Status:in Stock
Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:35
Price ($):155.0/614.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:23790-39-8)2,6-Di-tert-butyl-4-methylcyclohexanone (mixture of isomers), ≥ 95.0%
Order Number:LE14490
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:10
Price ($):discuss personally
Email:18501500038@163.com
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Amadis Chemical Company Limited
(CAS:23790-39-8)Cyclohexanone,2,6-bis(1,1-dimethylethyl)-4-methyl-
A1027515
Purity:99%/99%
Quantity:5g/25g
Price ($):155.0/614.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:23790-39-8)2,6-Di-tert-butyl-4-methylcyclohexanone (mixture of isomers), ≥ 95.0%
LE14490
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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